2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate
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Overview
Description
2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate is an organic compound with the molecular formula C16H11Cl2NO3S and a molecular weight of 368.2 g/mol. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group derived from 2,4-dichlorobenzenesulfonic acid. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 2-methyl-8-hydroxyquinoline with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-Methyl-8-hydroxyquinoline+2,4-dichlorobenzenesulfonyl chloride→2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate ester group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of quinoline derivatives with various substituents.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of aminoquinoline derivatives.
Scientific Research Applications
2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the sulfonate ester group, making it less reactive in nucleophilic substitution reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a sulfonate ester, leading to different chemical reactivity and biological activity.
2,4-Dichlorobenzenesulfonic acid: The parent sulfonic acid, which is more acidic and less lipophilic compared to the ester derivative.
Uniqueness
2-Methyl-8-quinolyl 2,4-dichlorobenzenesulfonate is unique due to the presence of both the quinoline ring and the sulfonate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(2-methylquinolin-8-yl) 2,4-dichlorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-5-6-11-3-2-4-14(16(11)19-10)22-23(20,21)15-8-7-12(17)9-13(15)18/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGSFJPYRKFBSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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